CM-579 trihydrochloride
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Overview
Description
CM-579 trihydrochloride is a first-in-class reversible, dual inhibitor of G9a and DNA methyltransferase (DNMT). It exhibits potent in vitro cellular activity across a broad spectrum of cancer cells, with IC50 values of 16 nM for G9a and 32 nM for DNMT .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CM-579 trihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves rigorous quality control measures to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
CM-579 trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs .
Scientific Research Applications
CM-579 trihydrochloride has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of G9a and DNMT.
Biology: Employed in cellular assays to investigate the role of G9a and DNMT in various biological processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit G9a and DNMT.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic modifications .
Mechanism of Action
CM-579 trihydrochloride exerts its effects by inhibiting the activity of G9a and DNMT. It binds to the active sites of these enzymes, preventing them from catalyzing the methylation of histones and DNA. This inhibition leads to changes in gene expression and cellular functions, ultimately resulting in the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
CM-579: The free base form of CM-579 trihydrochloride.
BIX-01294: Another inhibitor of G9a.
SGC0946: A selective inhibitor of DOT1L, another histone methyltransferase
Uniqueness
This compound is unique due to its dual inhibitory activity against both G9a and DNMT. This dual inhibition makes it a valuable tool for studying the interplay between histone and DNA methylation in cancer cells .
Properties
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O3.3ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;;;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSDREMVFCQUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43Cl3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.